methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride
Description
Methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride is a fluorinated amino acid ester derivative with a pyrrole substituent. Its structure combines a trifluoromethyl group, a pyrrole ring, and an ester moiety, making it a versatile intermediate in medicinal chemistry and agrochemical research. The hydrochloride salt enhances its stability and solubility for synthetic applications.
Properties
IUPAC Name |
methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2.ClH/c1-15-6(14)7(12,8(9,10)11)5-3-2-4-13-5;/h2-4,13H,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNAHAUWIIPEBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CN1)(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride typically involves the trifluoromethylation of pyrrole derivatives. One common method is the reaction of 2-(1H-pyrrol-2-yl)propanoic acid with trifluoromethane in the presence of a suitable catalyst under controlled conditions. The resulting trifluoromethylated product is then esterified with methanol to form the methyl ester, followed by hydrochloric acid treatment to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted pyrroles or esters.
Scientific Research Applications
Chemistry: In chemistry, methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the compound, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and metabolic pathways.
Medicine: . It can be used as a precursor for the synthesis of pharmaceuticals, particularly those targeting diseases where trifluoromethyl groups play a crucial role in enhancing drug efficacy and selectivity.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, polymers, and other materials. Its trifluoromethyl group imparts desirable properties such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the trifluoromethyl group can enhance the binding affinity of the compound to its molecular targets, such as enzymes or receptors. This can lead to improved pharmacokinetic properties and therapeutic outcomes.
Molecular Targets and Pathways: The compound may interact with various molecular targets, including enzymes involved in metabolic pathways, signaling proteins, and receptors. The specific pathways affected will depend on the biological context and the intended application of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Key structural analogs include:
Methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride: Differs by replacing the pyrrole ring with an indole group and lacking fluorine substituents.
Methyl 2-amino-3-(3-hydroxy-4-methoxyphenyl)propanoate hydrochloride: Features a methoxy-substituted phenyl group instead of pyrrole.
3-(1-Naphthyl)-3-[(2,2,2-trifluoroacetyl)amino]propanoic acid: Shares the trifluoroacetamide group but incorporates a naphthyl substituent.
Physical and Chemical Properties
Key Observations :
- The trifluoromethyl group in the target compound increases lipophilicity (logP ~1.5–2.0) compared to non-fluorinated analogs (logP ~0.5–1.0), enhancing membrane permeability .
Biological Activity
Methyl 2-amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propanoate hydrochloride (CAS No. 1820703-40-9) is a compound with significant biological activity that has been explored in various research contexts. This article provides a detailed overview of its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound features a trifluoromethyl group and a pyrrole moiety, which are known to influence its biological activity. The molecular formula is , and it has a molecular weight of 208.14 g/mol. Its structure is represented as follows:
Research indicates that this compound interacts with various biological targets, leading to several pharmacological effects:
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving cellular uptake and efficacy in tumor models.
- Neuroprotective Effects : The pyrrole ring is associated with neuroprotective properties. Studies have indicated that compounds containing pyrrole can mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Properties : There is evidence that this compound may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Cytotoxicity against cancer cell lines | |
| Neuroprotection | Reduction of oxidative stress | |
| Anti-inflammatory | Modulation of cytokine production |
Case Studies and Research Findings
-
Antitumor Efficacy : A study conducted on various cancer cell lines demonstrated that this compound induced apoptosis in human lung adenocarcinoma cells (A549). The mechanism involved the activation of caspase pathways and an increase in reactive oxygen species (ROS) levels, leading to cell death.
"The compound showed significant cytotoxicity at concentrations above 10 µM after 24 hours of treatment" .
-
Neuroprotective Mechanism : In a model of oxidative stress-induced neuronal damage, the compound was shown to reduce cell death by enhancing the expression of endogenous antioxidant enzymes.
"Treatment with this compound led to a marked increase in superoxide dismutase and catalase activity" .
-
Inflammatory Response Modulation : In vitro studies indicated that this compound could inhibit the production of TNF-alpha and IL-6 in activated macrophages.
"The results suggest a potential role for this compound as an anti-inflammatory agent" .
Q & A
Basic Questions
Q. What spectroscopic techniques are recommended for characterizing the structural and stereochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use 1H, 13C, and 19F NMR to resolve the trifluoromethyl group and pyrrole ring interactions. 19F NMR is critical for analyzing electronic effects of the CF3 group, as seen in trifluoromethylphenyl analogs .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, particularly for the hydrochloride salt form. Reference standards for related propanoate esters highlight the importance of HRMS in verifying purity .
- Infrared (IR) Spectroscopy : Identify amine and ester functional groups, with attention to hydrogen bonding in the hydrochloride form .
Q. How can researchers optimize recrystallization protocols for this hydrochloride salt?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., ethanol/water mixtures) are optimal due to the compound’s ionic nature. Studies on similar amino acid hydrochlorides suggest that solubility increases with temperature, but rapid cooling may yield smaller crystals .
- Crystallization Monitoring : Use X-ray diffraction (XRD) or differential scanning calorimetry (DSC) to assess crystal purity. Impurity profiling via HPLC, as applied to pharmaceutical analogs, ensures consistent crystal lattice formation .
Advanced Research Questions
Q. How can discrepancies in 1H NMR data between synthetic batches be systematically resolved?
- Methodological Answer :
- Variable-Temperature NMR : Probe for tautomerism or rotational isomerism in the pyrrole ring or amine group. For example, trifluoromethylphenyl propionic acid derivatives exhibit dynamic equilibria that manifest as split peaks at lower temperatures .
- Isotopic Labeling : Introduce deuterated solvents or 15N-labeled amines to decouple overlapping signals. This approach is validated in studies of amino acid hydrochlorides with complex proton environments .
Q. What experimental designs are suitable for assessing the compound’s stability under physiological pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C for 4–8 weeks. Monitor degradation via HPLC-UV/Vis, referencing impurity guidelines for propanoate-based pharmaceuticals .
- Mechanistic Studies : Use LC-MS to identify hydrolysis products (e.g., free amine or trifluoroacetic acid). Comparative studies on methyl ester hydrolysis in related compounds provide kinetic models for degradation pathways .
Q. How can enantiomeric purity be determined, given the chiral center at the 2-amino position?
- Methodological Answer :
- Chiral HPLC : Utilize polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases. Calibrate against racemic mixtures, as demonstrated for structurally similar amino acid derivatives .
- Circular Dichroism (CD) : Correlate optical activity with enantiomeric excess (ee). CD spectra of phenylalanine analogs highlight distinct Cotton effects for R/S configurations .
Data Contradiction Analysis
Q. How should conflicting solubility data in polar vs. nonpolar solvents be addressed?
- Methodological Answer :
- Ternary Phase Diagrams : Map solubility in solvent mixtures (e.g., DMSO/water/ethanol) to identify co-solvency effects. Studies on fluorinated propanoates show unexpected solubility in low-polarity solvents due to hydrophobic CF3 interactions .
- Molecular Dynamics Simulations : Model solvent interactions with the hydrochloride salt to predict solubility trends. Computational approaches validated for perfluorinated compounds reduce experimental trial-and-error .
Experimental Design for Pharmacological Studies
Q. What in vitro assays are appropriate for evaluating bioactivity while minimizing interference from the hydrochloride counterion?
- Methodological Answer :
- Ion-Exchange Resin Pretreatment : Remove Cl⁻ ions via Amberlite® IRA-400 resin before cell-based assays. This method is critical for fluorinated amino acid analogs to avoid chloride-mediated cytotoxicity .
- Dose-Response Profiling : Use randomized block designs (e.g., split-plot for multiple cell lines) to account for variability, as applied in pharmacological studies of propanoate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
